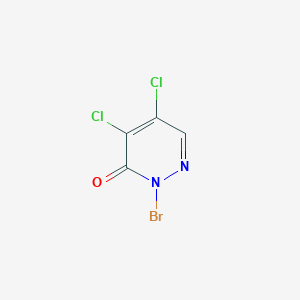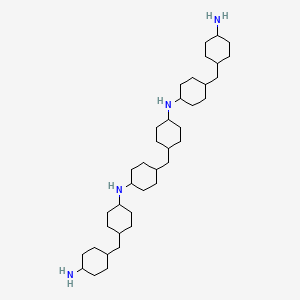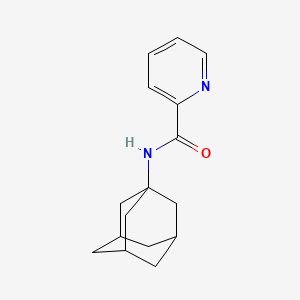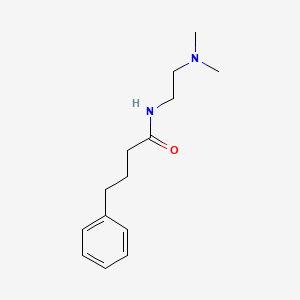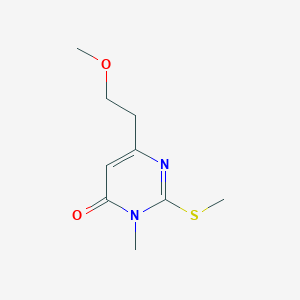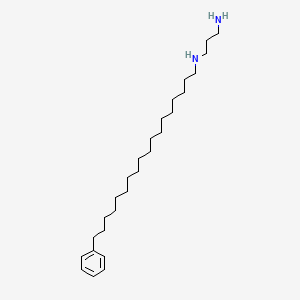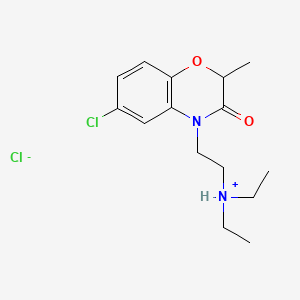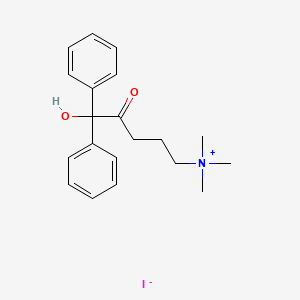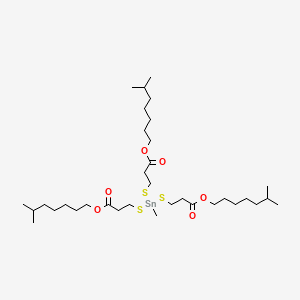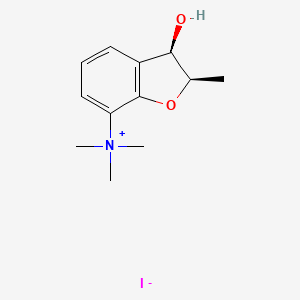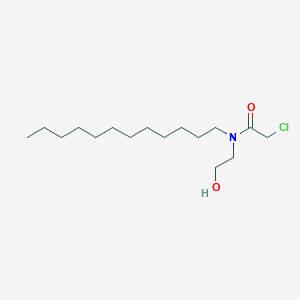
(m-Hydroxyphenethyl)trimethylammonium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (m-Hydroxyphenethyl)trimethylammonium hydroxide can be achieved through the reaction of m-tyrosine with trimethylamine. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
similar compounds are often produced through quaternization reactions involving tertiary amines and alkyl halides under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(m-Hydroxyphenethyl)trimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
(m-Hydroxyphenethyl)trimethylammonium hydroxide has several scientific research applications:
Chemistry: Used as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its role in amphibian skin secretions and potential biological activities.
Medicine: Explored for its neuromuscular blocking effects and potential therapeutic applications.
Industry: Limited industrial applications, primarily in research settings.
Mechanism of Action
The mechanism of action of (m-Hydroxyphenethyl)trimethylammonium hydroxide involves its interaction with nicotinic acetylcholine receptors. It exerts powerful nicotinic actions and has a marked neuromuscular blocking effect, which is considered to be of the “depolarizing” type . This interaction leads to the inhibition of neurotransmission at the neuromuscular junction, resulting in muscle relaxation and paralysis .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium hydroxide: A quaternary ammonium compound with similar chemical properties but different biological activities.
Trimethylphenethylammonium hydroxide: Another quaternary ammonium compound with structural similarities but distinct pharmacological effects.
Uniqueness
(m-Hydroxyphenethyl)trimethylammonium hydroxide is unique due to its natural occurrence in amphibian skin and its specific biological activities, particularly its neuromuscular blocking effects . This distinguishes it from other synthetic quaternary ammonium compounds that may not exhibit the same biological properties .
Properties
CAS No. |
501-22-4 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)ethyl-trimethylazanium;hydroxide |
InChI |
InChI=1S/C11H17NO.H2O/c1-12(2,3)8-7-10-5-4-6-11(13)9-10;/h4-6,9H,7-8H2,1-3H3;1H2 |
InChI Key |
ZFPCVTISBCCLRQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCC1=CC(=CC=C1)O.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

